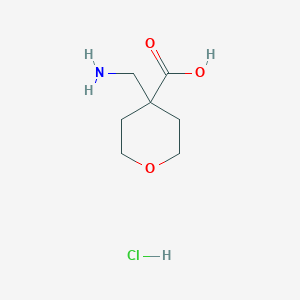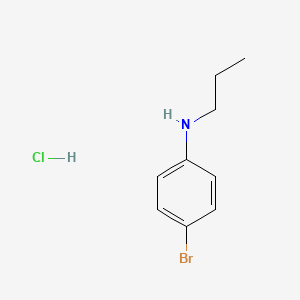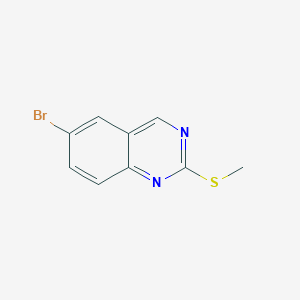
6-溴-2-(甲硫基)喹唑啉
描述
6-Bromo-2-(methylsulfanyl)quinazoline is a chemical compound with the molecular formula C9H7BrN2S . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
Quinazoline derivatives have drawn attention in synthesis and bioactivities research due to their significant biological activities . The synthesis methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-(methylsulfanyl)quinazoline consists of a quinazoline core with a bromine atom at the 6th position and a methylsulfanyl group at the 2nd position .Chemical Reactions Analysis
Quinazoline derivatives have been synthesized with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis
The molecular weight of 6-Bromo-2-(methylsulfanyl)quinazoline is 255.14 g/mol. For more specific physical and chemical properties, further experimental data would be required.科学研究应用
Application in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Summary of Application
6-Bromo-2-(methylsulfanyl)quinazoline is utilized in the synthesis of various pharmacologically active compounds. Its structure serves as a scaffold for developing new drugs with potential anti-cancer, anti-microbial, and anti-convulsant properties.
Methods of Application
The compound is often used as a building block in organic synthesis. Through various chemical reactions, such as alkylation, acylation, and sulfonation, it can be modified to produce derivatives with desired biological activities.
Results
The derivatives of 6-Bromo-2-(methylsulfanyl)quinazoline have shown promising results in preclinical studies, exhibiting significant growth inhibition against various cancer cell lines with GI50 values in the range of 0.045–6.94 μM .
Application in Cancer Research
Scientific Field
Oncology
Summary of Application
In cancer research, this compound has been used to create hybrid molecules that target multiple pathways in cancer cells, potentially overcoming drug resistance.
Methods of Application
Researchers have designed and synthesized sulphamide-linked dihydroquinazolinone hybrids using 6-Bromo-2-(methylsulfanyl)quinazoline and evaluated their anti-cancer potential on various cancer cell lines.
Results
These hybrids have demonstrated significant growth inhibition in cell lines such as HeLa, MDA-MB-231, PANC-1, and A549, indicating their potential as anti-cancer agents .
Application in Antibacterial Research
Scientific Field
Microbiology
Summary of Application
The antibacterial properties of quinazoline derivatives make them suitable for developing new antibiotics. 6-Bromo-2-(methylsulfanyl)quinazoline can be used to synthesize compounds with enhanced antibacterial activity.
Methods of Application
Synthetic routes involve the functionalization of the quinazoline core, followed by testing against various bacterial strains to determine efficacy.
Results
Newly synthesized quinazoline derivatives have shown a broad spectrum of antibacterial activities, proving effective against multiple bacterial strains .
Application in Neuropharmacology
Scientific Field
Neuropharmacology
Summary of Application
Quinazoline derivatives, including those derived from 6-Bromo-2-(methylsulfanyl)quinazoline, are explored for their potential use in treating neurological disorders due to their anti-convulsant properties.
Methods of Application
Derivatives are synthesized and then subjected to pharmacological screening in animal models to assess their efficacy in preventing seizures.
Results
Some derivatives have demonstrated promising anti-convulsant activities in preclinical trials, reducing the frequency and severity of seizures in animal models .
Application in Environmental Chemistry
Scientific Field
Environmental Chemistry
Summary of Application
6-Bromo-2-(methylsulfanyl)quinazoline is used in environmental chemistry for the synthesis of compounds that can be used as sensors or indicators for various environmental pollutants.
Methods of Application
Chemical sensors based on quinazoline derivatives are developed and tested for their sensitivity and selectivity towards specific pollutants.
Results
These sensors have shown potential in detecting trace amounts of pollutants, aiding in environmental monitoring and assessment .
Application in Material Science
Scientific Field
Material Science
Summary of Application
In material science, 6-Bromo-2-(methylsulfanyl)quinazoline is investigated for its utility in creating novel materials with specific electronic or photonic properties.
Methods of Application
The compound is incorporated into polymers or other materials to modify their electronic structure and properties.
Results
Materials modified with quinazoline derivatives have exhibited altered conductive or emissive properties, which could be useful in developing new electronic devices .
This analysis provides a glimpse into the versatile applications of 6-Bromo-2-(methylsulfanyl)quinazoline in scientific research, highlighting its potential in various fields and the promising results obtained from its use. The compound’s ability to serve as a scaffold for a wide range of biologically active molecules makes it a valuable asset in drug development and other scientific endeavors.
Application in Antiviral Research
Scientific Field
Virology
Summary of Application
Quinazoline derivatives have been identified as potential antiviral agents. They can be designed to interfere with viral replication or to inhibit enzymes crucial for viral life cycles.
Methods of Application
Derivatives of 6-Bromo-2-(methylsulfanyl)quinazoline are synthesized and tested against various viruses in vitro to assess their efficacy in inhibiting viral activity.
Results
Some derivatives have shown promising results, inhibiting the replication of viruses such as HIV and influenza in cell cultures .
Application in Anti-Inflammatory Research
Scientific Field
Immunology
Summary of Application
The anti-inflammatory properties of quinazoline derivatives make them candidates for the treatment of chronic inflammatory diseases.
Methods of Application
Compounds derived from 6-Bromo-2-(methylsulfanyl)quinazoline are tested in animal models for their ability to reduce inflammation markers and symptoms.
Results
Certain derivatives have demonstrated a reduction in inflammatory cytokines and an improvement in symptoms related to inflammation .
Application in Antioxidant Research
Scientific Field
Biochemistry
Summary of Application
Quinazoline derivatives are explored for their antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Methods of Application
Synthesis of novel derivatives followed by assessment of their ability to scavenge free radicals and protect cells from oxidative damage.
Results
Some synthesized compounds have exhibited significant antioxidant activities, suggesting their potential use in preventing or treating diseases caused by oxidative stress .
Application in Antipsychotic Drug Development
Scientific Field
Psychopharmacology
Summary of Application
Derivatives of quinazoline are being investigated for their potential use as antipsychotic medications, targeting various neurotransmitter systems.
Methods of Application
Synthesis of new compounds and testing their affinity for neurotransmitter receptors in the brain, followed by behavioral studies in animal models.
Results
Certain derivatives have shown promising results in preclinical trials, displaying antipsychotic effects without significant side effects .
Application in Anti-Tuberculosis Research
Scientific Field
Infectious Diseases
Summary of Application
Given the rise of drug-resistant tuberculosis, quinazoline derivatives are being studied for their potential as new anti-tuberculosis agents.
Methods of Application
Derivatives are synthesized and their activity against Mycobacterium tuberculosis is evaluated in vitro and in vivo.
Results
Some compounds have shown potent activity against drug-resistant strains of M. tuberculosis, indicating their potential as novel anti-tuberculosis drugs .
Application in Agrochemical Research
Scientific Field
Agricultural Chemistry
Summary of Application
Quinazoline derivatives are used in the development of new agrochemicals, such as pesticides and herbicides, due to their bioactive properties.
Methods of Application
Synthesis of derivatives and testing their efficacy as pesticides or herbicides on various crops and pests.
Results
Certain derivatives have been effective in controlling pests and weeds, offering a new class of compounds for agrochemical applications .
These additional applications further illustrate the versatility of 6-Bromo-2-(methylsulfanyl)quinazoline in scientific research, showcasing its potential across a broad spectrum of fields. The compound’s adaptability in forming derivatives with a wide range of biological activities makes it a valuable resource for developing new treatments and technologies.
Application in Antidiabetic Research
Scientific Field
Endocrinology
Summary of Application
The compound is used to develop new antidiabetic drugs that can modulate blood sugar levels.
Methods of Application
Derivatives are tested for their ability to increase insulin sensitivity or to inhibit enzymes involved in glucose production.
Results
Certain derivatives have demonstrated promising results in lowering blood glucose levels in diabetic animal models .
Application in Antimalarial Research
Scientific Field
Parasitology
Summary of Application
Quinazoline derivatives are explored for their antimalarial activity, particularly against drug-resistant strains of Plasmodium.
Methods of Application
Synthesis of new derivatives followed by in vitro and in vivo testing against Plasmodium species.
Results
Some compounds have exhibited potent antimalarial effects, offering a potential new class of antimalarial drugs .
Application in Analgesic Development
Scientific Field
Pain Management
Summary of Application
Research into the analgesic properties of quinazoline derivatives aims to develop new pain-relief medications.
Methods of Application
Testing the efficacy of derivatives in animal models for their pain-relieving properties.
Results
Derivatives have shown to be effective in reducing pain responses in preclinical trials .
Application in Anti-Obesity Drug Research
Scientific Field
Metabolic Diseases
Summary of Application
Quinazoline derivatives are being studied for their potential role in weight management and treatment of obesity.
Methods of Application
Derivatives are evaluated for their ability to influence metabolic pathways related to fat storage and energy expenditure.
Results
Some derivatives have shown promising results in reducing body weight and improving metabolic profiles in animal models .
Application in Antispasmodic Research
Scientific Field
Gastroenterology
Summary of Application
The antispasmodic activity of quinazoline derivatives is researched for the treatment of gastrointestinal disorders.
Methods of Application
Testing the ability of derivatives to relax smooth muscle and alleviate spasms in the digestive tract.
Results
Certain derivatives have been effective in reducing gastrointestinal spasms, suggesting their use in treating conditions like irritable bowel syndrome .
安全和危害
未来方向
Quinazoline derivatives, including 6-Bromo-2-(methylsulfanyl)quinazoline, have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . Future research may focus on the development of novel quinazoline derivatives as potential therapeutic agents in various fields of biology, pesticides, and medicine .
属性
IUPAC Name |
6-bromo-2-methylsulfanylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c1-13-9-11-5-6-4-7(10)2-3-8(6)12-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIDQRDTNWMJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=C(C=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(methylsulfanyl)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



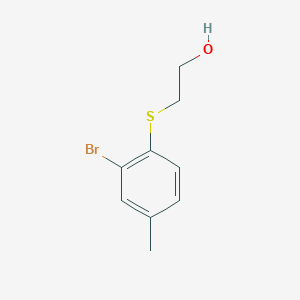
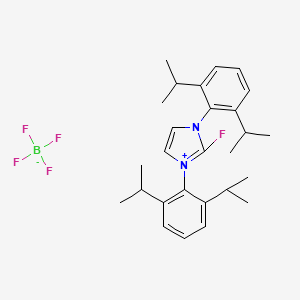
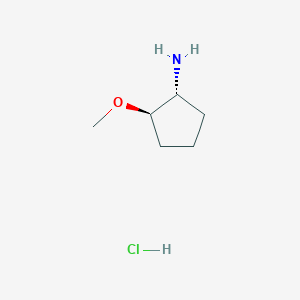
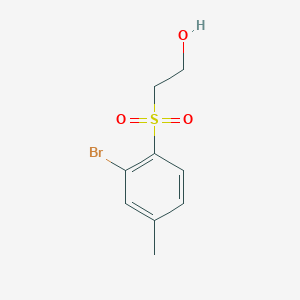
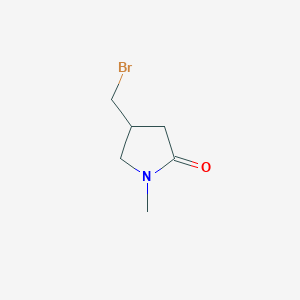
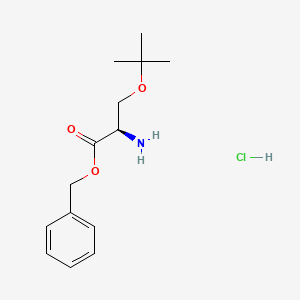
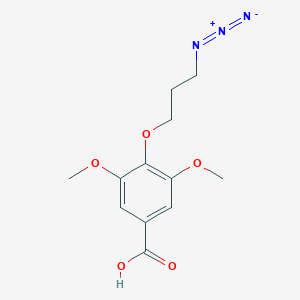
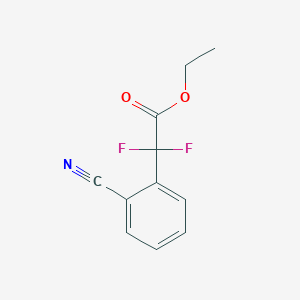
![3-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383250.png)

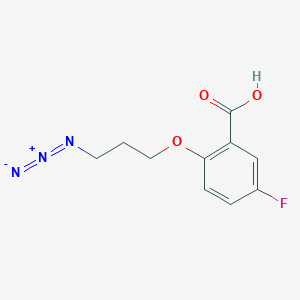
![Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383257.png)
